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molecular formula C19H21NO4 B8323332 Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester CAS No. 123986-60-7

Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester

Cat. No. B8323332
M. Wt: 327.4 g/mol
InChI Key: DMNZQITUQZYYMA-UHFFFAOYSA-N
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Patent
US05210266

Procedure details

A mixture of cyanomethyl 3-(t-butyloxycarbonylamino)benzoate (20 g), triethylamine (10.6 g), 4-dimethylaminopyridine (0.1 g) and benzyl alcohol (11.4 g) is stirred at a bath temperature of 55° C. for 15 hours. The reaction mixture is extracted with ethyl acetate (200 ml), and the extract is washed with water, and ethyl acetate is distilled off under reduced pressure. The residue is recrystallized from 80% aqueous acetonitrile solution to give the title compound (22.0 g, 93%) as white short needles.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10.6 g
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([CH:18]=[CH:19][CH:20]=1)[C:12]([O:14][CH2:15][C:16]#N)=[O:13])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(O)[C:22]1[CH:27]=[CH:26]C=[CH:24][CH:23]=1>CN(C)C1C=CN=CC=1.C(N(CC)CC)C>[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([CH:18]=[CH:19][CH:20]=1)[C:12]([O:14][CH2:15][C:16]1[CH:26]=[CH:27][CH:22]=[CH:23][CH:24]=1)=[O:13])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(C(=O)OCC#N)C=CC1
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
10.6 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
is stirred at a bath temperature of 55° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ethyl acetate (200 ml)
WASH
Type
WASH
Details
the extract is washed with water, and ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from 80% aqueous acetonitrile solution

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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